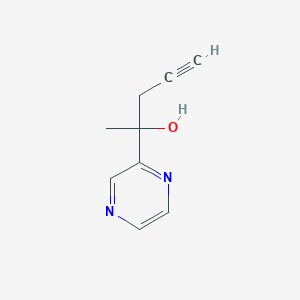

2-(2-Pyrazinyl)-4-pentyn-2-ol

Description

Chemical Structure and Properties

2-(2-Pyrazinyl)-4-pentyn-2-ol (CAS: 2006278-24-4) is a tertiary alcohol with a pyrazinyl substituent at the 2-position of the 4-pentyn-2-ol backbone. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.20 g/mol. The compound features a conjugated triple bond (C≡C) at the 4-position and a hydroxyl group at the 2-position, with the pyrazine ring (a six-membered aromatic heterocycle containing two nitrogen atoms) contributing to its electronic and steric properties. This structural motif is critical for interactions in biochemical systems, particularly in enzyme inhibition .

Properties

CAS No. |

2006278-24-4 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-pyrazin-2-ylpent-4-yn-2-ol |

InChI |

InChI=1S/C9H10N2O/c1-3-4-9(2,12)8-7-10-5-6-11-8/h1,5-7,12H,4H2,2H3 |

InChI Key |

YXWAOHOPSHRIKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#C)(C1=NC=CN=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyrazinyl)-4-pentyn-2-ol typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate diamines with dicarbonyl compounds.

Introduction of the Alkyne Group: The alkyne group can be introduced via Sonogashira coupling, which involves the reaction of a halogenated pyrazine derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyrazinyl)-4-pentyn-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate

Reduction: Hydrogen gas, palladium on carbon

Substitution: Halogenating agents, nucleophiles

Major Products Formed

Oxidation: 2-(2-Pyrazinyl)-4-pentyn-2-one

Reduction: 2-(2-Pyrazinyl)-4-penten-2-ol or 2-(2-Pyrazinyl)-4-pentanol

Substitution: Various substituted pyrazine derivatives

Scientific Research Applications

2-(2-Pyrazinyl)-4-pentyn-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Pyrazinyl)-4-pentyn-2-ol involves its interaction with specific molecular targets. For instance, pyrazine derivatives are known to inhibit enzymes and modulate signaling pathways, which can lead to various biological effects . The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 2-(2-pyrazinyl)-4-pentyn-2-ol are influenced by its substituents. Below is a comparison with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | CAS Number |

|---|---|---|---|---|

| This compound | C₉H₁₀N₂O | 162.20 | 2-Pyrazinyl | 2006278-24-4 |

| 4-Pentyn-2-ol | C₅H₈O | 84.12 | None (base structure) | 2117-11-5 |

| 2-Methyl-4-pentyn-2-ol | C₆H₁₀O | 98.14 | Methyl | 590-37-4 |

| 2-(2-Pyridyl)-4-pentyn-2-ol | C₁₀H₁₁NO | 161.20 | 2-Pyridyl | 54136-95-7 |

| 2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol | C₁₂H₁₁F₃O₂ | 244.21 | 4-Trifluoromethoxyphenyl | 85014-08-0 |

Key Observations :

- Electronic Effects : The pyrazinyl group is more electron-deficient than pyridyl or phenyl due to its two nitrogen atoms, enhancing hydrogen-bonding and π-π stacking interactions in biological targets .

Biological Activity

Chemical Structure and Properties

The molecular structure of 2-(2-Pyrazinyl)-4-pentyn-2-ol features a pyrazine ring, which is known for its role in biological activity. The presence of the alkyne group (4-pentyn) contributes to its reactivity and potential for forming various derivatives through cycloaddition reactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. For instance, pyran-based compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's disease (AD) due to their ability to modulate signaling pathways involved in neuroprotection . Below is a summary of the biological activities associated with this compound and its analogs:

Case Studies

-

Anticancer Activity

- A study on related pyrazine compounds demonstrated their ability to inhibit cell proliferation in several cancer types, suggesting that this compound may share similar properties. The mechanism often involves the induction of apoptosis through the activation of caspase pathways.

-

Neuroprotective Effects

- Research focusing on pyran-based scaffolds highlighted their role in enhancing cognitive function and reducing amyloid plaque formation in models of Alzheimer’s disease. These compounds were shown to modulate key signaling pathways such as PKA and ERK, which are critical for neuronal survival and function .

-

Anti-inflammatory Properties

- Compounds structurally related to this compound have been evaluated for their anti-inflammatory effects, revealing a capacity to downregulate pro-inflammatory cytokines in cell cultures.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : Many pyrazine derivatives act as ligands for various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : Some compounds inhibit enzymes involved in cancer progression or inflammation, thereby exerting therapeutic effects.

- Oxidative Stress Reduction : The antioxidant properties of related compounds contribute to their neuroprotective effects by scavenging free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.